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Introduction
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a well-established anti-

inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD),

including ulcerative colitis and Crohn's disease.[1] Its therapeutic effect is believed to be

topical, acting on the inflamed mucosa of the gastrointestinal tract.[2] Mesalazine-D3 is the

deuterated analogue of Mesalazine, in which three hydrogen atoms on the aromatic ring have

been replaced with deuterium. This isotopic labeling makes Mesalazine-D3 an invaluable tool

in pharmacokinetic and metabolic studies, often serving as an internal standard for the

quantification of Mesalazine in biological matrices.[3] The substitution of hydrogen with

deuterium can also potentially alter the metabolic profile of the drug, a concept known as the

"deuterium effect," which is of significant interest in drug development.[4] This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

key experimental protocols related to Mesalazine-D3, intended for researchers, scientists, and

professionals in the field of drug development.
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Mesalazine-D3 is structurally identical to Mesalazine, with the exception of the isotopic

substitution of three hydrogen atoms with deuterium on the benzene ring.

Chemical Structure:

Mesalazine: 5-amino-2-hydroxybenzoic acid

Mesalazine-D3: 5-amino-2-hydroxybenzoic-3,4,6-d3 acid

The IUPAC name for Mesalazine-D3 is 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid.

Physicochemical Properties
Quantitative data for Mesalazine-D3 and its non-deuterated counterpart, Mesalazine, are

summarized in the table below for easy comparison. The properties of Mesalazine provide a

reliable reference for those of its deuterated analogue, as isotopic labeling has a minimal effect

on most non-metabolic physicochemical parameters.

Property Mesalazine-D3 Mesalazine Reference(s)

Molecular Formula C₇H₄D₃NO₃ C₇H₇NO₃ [5]

Molecular Weight 156.16 g/mol 153.14 g/mol [5]

CAS Number 1309283-32-6 89-57-6 [5]

pKa (Strongest Acidic) ~2.02 2.02 [6]

pKa (Strongest Basic) ~5.87 5.87 [6]

Solubility in Water

Not explicitly reported,

expected to be similar

to Mesalazine

Slightly soluble [1]

Melting Point Not explicitly reported
~280 °C

(decomposes)
[7]

Experimental Protocols
This section details the methodologies for the synthesis and analysis of Mesalazine-D3.
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Synthesis of Mesalazine-D3
A specific, detailed synthesis protocol for Mesalazine-D3 is not readily available in public

literature. However, based on established methods for the deuteration of aromatic compounds,

particularly phenols and anilines, a scientifically sound protocol can be proposed. Platinum-on-

carbon (Pt/C) catalyzed hydrogen-deuterium exchange in heavy water (D₂O) is an effective

method for this transformation.[7][8]

Proposed Experimental Protocol for the Synthesis of Mesalazine-D3:

Reaction Setup: In a high-pressure reaction vessel, add Mesalazine (1.0 eq) and 5%

Platinum on carbon (Pt/C) catalyst (0.1 eq by weight).

Deuterium Source: Add heavy water (D₂O) to the vessel to dissolve/suspend the Mesalazine.

Hydrogen Atmosphere: Purge the vessel with hydrogen gas (H₂) and then pressurize to the

desired pressure (e.g., 50 psi). The presence of H₂ is known to activate the Pt/C catalyst for

H-D exchange.

Heating and Stirring: Heat the reaction mixture to a temperature between 80-150°C with

vigorous stirring. The optimal temperature and reaction time will need to be determined

empirically.

Reaction Monitoring: Monitor the progress of the deuteration by taking aliquots of the

reaction mixture and analyzing them by LC-MS to determine the extent of deuterium

incorporation.

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to

remove the Pt/C catalyst.

Purification: Evaporate the D₂O under reduced pressure. The resulting solid can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield

Mesalazine-D3.

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR,

¹³C NMR, and high-resolution mass spectrometry.
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Analytical Methods
Mesalazine-D3 is primarily used as an internal standard in quantitative bioanalysis. The

following are typical experimental protocols for its analysis alongside Mesalazine.

Objective: To separate and quantify Mesalazine and its impurities.

Methodology:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an

organic modifier (e.g., methanol or acetonitrile). A common composition is a 60:40 (v/v)

ratio of buffer to methanol.

Flow Rate: Typically 1.0 - 1.2 mL/min.

Detection: UV detection at a wavelength of approximately 230-240 nm.

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm

filter, and inject into the HPLC system.

Quantification: Create a calibration curve using standards of known concentrations to

quantify the amount of Mesalazine in the sample.

Objective: Highly sensitive and selective quantification of Mesalazine and Mesalazine-D3 in

biological matrices such as plasma.

Methodology:

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution

using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in

water) and an organic component (e.g., acetonitrile).

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring

(MRM) mode.
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MRM Transition for Mesalazine: Monitor the transition of the parent ion to a specific

product ion (e.g., m/z 154.1 → 108.1).

MRM Transition for Mesalazine-D3: Monitor the corresponding transition for the

deuterated internal standard (e.g., m/z 157.1 → 111.1).

Sample Preparation: Perform protein precipitation of the plasma sample using a solvent

like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected

into the LC-MS/MS system.

Quantification: The ratio of the peak area of Mesalazine to the peak area of the internal

standard (Mesalazine-D3) is used to calculate the concentration of Mesalazine in the

sample, based on a calibration curve prepared in the same biological matrix.

Mechanism of Action and Signaling Pathways
The therapeutic effects of Mesalazine are attributed to its anti-inflammatory properties, which

are mediated through multiple signaling pathways. As Mesalazine-D3 is chemically identical to

Mesalazine in its interaction with biological targets, its mechanism of action is considered the

same.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)
Agonism
Mesalazine is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in

regulating inflammation.[9][10] Activation of PPAR-γ by Mesalazine leads to the transrepression

of pro-inflammatory genes.
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PPAR-γ Signaling Pathway of Mesalazine-D3.

Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that controls the expression of

numerous pro-inflammatory cytokines and mediators. Mesalazine has been shown to inhibit the

activation of NF-κB, thereby reducing the inflammatory response.[8][11]
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NF-κB Signaling Pathway Inhibition by Mesalazine-D3.
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Modulation of the Cyclooxygenase (COX) Pathway
Mesalazine is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are

responsible for the synthesis of prostaglandins, potent mediators of inflammation.[3][6] By

reducing prostaglandin production, Mesalazine helps to alleviate the inflammatory symptoms of

IBD.
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Cyclooxygenase Pathway Modulation by Mesalazine-D3.

Conclusion
Mesalazine-D3 is a critical tool for researchers and drug development professionals working

with Mesalazine. Its primary application as an internal standard in bioanalytical assays allows

for accurate and precise quantification of the parent drug. Furthermore, the principles of

isotopic labeling embodied by Mesalazine-D3 are central to modern drug metabolism and

pharmacokinetic studies. A thorough understanding of its properties, analytical methodologies,

and the underlying mechanisms of action of its non-deuterated counterpart provides a solid

foundation for its effective use in research and development. This technical guide serves as a

comprehensive resource to facilitate the application of Mesalazine-D3 in advancing the

understanding and development of treatments for inflammatory bowel disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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